molecular formula C20H20ClN3O3S B2667516 1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole CAS No. 2379996-43-5

1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole

Cat. No.: B2667516
CAS No.: 2379996-43-5
M. Wt: 417.91
InChI Key: WSZSUWAYFPVICT-UHFFFAOYSA-N
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Description

1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl chloride moiety, an azetidine ring, and a benzodiazole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale synthesis may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzimidazole
  • 1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-imidazole

Uniqueness

1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and reactivity patterns compared to its analogs .

Properties

IUPAC Name

1-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-27-18-9-8-14(21)10-19(18)28(25,26)23-11-15(12-23)24-17-5-3-2-4-16(17)22-20(24)13-6-7-13/h2-5,8-10,13,15H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZSUWAYFPVICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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